Benzyl diethyl phosphite

Description

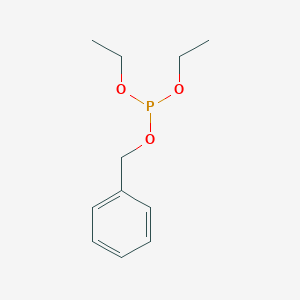

Structure

3D Structure

Properties

IUPAC Name |

benzyl diethyl phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17O3P/c1-3-12-15(13-4-2)14-10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRSPWZERUQFPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(OCC)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182042 | |

| Record name | Benzyl diethyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | Benzyl diethyl phosphite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12248 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2768-31-2 | |

| Record name | Benzyl diethyl phosphite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2768-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl diethyl phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002768312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2768-31-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl diethyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl diethyl phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzyl diethyl phosphite | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJS7Y794LC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Applications of Benzyl Diethyl Phosphite in Organic Synthesis and Catalysis

Reagent in Targeted Organic Synthesis

Benzyl (B1604629) diethyl phosphite's utility as a reagent stems from its ability to act as a precursor for the formation of stable carbon-phosphorus bonds, a key structural feature in many functional molecules. guidechem.comcymitquimica.com This reactivity is harnessed in multi-step syntheses across various industries.

Benzyl diethyl phosphite (B83602) is a valuable building block in the synthesis of pharmaceutical intermediates, largely due to its role in creating α-aminophosphonates. ontosight.aichemicalbull.com These compounds are phosphonic acid analogues of α-amino acids and are of great interest in medicinal chemistry because they can act as bioisosteres, mimicking the transition states of enzymatic reactions. researchgate.net This property makes them effective inhibitors for enzymes like HIV-protease and human collagenase. researchgate.net

The synthesis of these crucial intermediates is often achieved through multicomponent reactions such as the Kabachnik-Fields reaction or the Pudovik reaction. mdpi.comnih.govresearchgate.net In the Kabachnik-Fields reaction, an amine, a carbonyl compound, and a dialkyl phosphite (like diethyl phosphite, from which benzyl diethyl phosphite can be derived or used in analogous reactions) condense to form an α-aminophosphonate. mdpi.comarkat-usa.orgijarsct.co.in Similarly, the Pudovik reaction involves the addition of a phosphite to an imine or aldehyde. nih.govresearchgate.net For instance, N-benzylaminobenzylphosphonic acid can be synthesized via the addition of diethyl phosphite to a Schiff base formed from benzylamine (B48309) and benzaldehyde (B42025). mdpi.com

These synthetic strategies, which can be catalyzed by various agents including Lewis acids or nanoparticles, provide a direct and efficient route to a diverse range of α-aminophosphonate derivatives with potential therapeutic applications, including antiviral, antibacterial, and anticancer agents. ontosight.airesearchgate.netlookchem.com

Table 1: Synthesis of Pharmaceutical Intermediates using Diethyl Phosphite This table is interactive. Click on the headers to sort.

| Reaction Type | Reactants | Catalyst/Conditions | Product Class | Reference |

|---|---|---|---|---|

| Kabachnik-Fields | Amine, Aldehyde, Diethyl Phosphite | T3P® or Yb(OTf)3 | α-Aminophosphonates | arkat-usa.org |

| Three-Component | Benzylamine, Triethyl Orthoformate, Diethyl Phosphite | 80 °C | N-benzyl aminobenzylphosphonic acid | mdpi.com |

| Kabachnik-Fields | 2-carboxybenzaldehyde, Amine, Triethyl Phosphite | OSU-6 (mesoporous silica) | (3-oxoisoindolin-1-yl)phosphonates | lookchem.com |

| Pudovik Reaction | α-Oxophosphonates, Diethyl Phosphite | Diethylamine (DEA) | α-Hydroxy-methylenebisphosphonates | nih.gov |

The reactivity of this compound and related phosphonates is also leveraged in the production of modern agrochemicals. guidechem.comcymitquimica.comontosight.ai The C-P bond formed through its application is a key feature in several active compounds used as pesticides and herbicides. ontosight.ai For example, phosphonate (B1237965) analogues of amino acids have shown considerable potential as herbicides. ontosight.ai

The synthesis of these agrochemicals often employs similar reaction pathways to those used in pharmaceuticals, such as the Michaelis-Arbuzov or Kabachnik-Fields reactions, to create the core phosphonate structure. researchgate.netlookchem.com These compounds can function as plant growth regulators or pesticides, highlighting the versatility of the phosphonate scaffold in modulating biological processes in various organisms. lookchem.com

Table 2: this compound in Agrochemical-Related Synthesis This table is interactive. Click on the headers to sort.

| Application Area | Synthetic Approach | Compound Class | Potential Bioactivity | Reference |

|---|---|---|---|---|

| Herbicides | Phosphonylation of amino acid structures | Phosphonate analogues of amino acids | Herbicidal | ontosight.ai |

| Pesticides | Kabachnik-Fields Reaction | (3-oxoisoindolin-1-yl)phosphonates | Insecticidal | lookchem.com |

| General Agrochemicals | Michaelis-Becker / Michaelis-Arbuzov | Organophosphorus compounds | Pesticidal | researchgate.net |

In the field of material science, this compound and its derivatives are utilized in the synthesis of specialty polymers, most notably for enhancing flame retardancy. guidechem.comontosight.ai The incorporation of phosphonate groups into polymer backbones is a well-established strategy for creating flame-retardant materials. rsc.org

The Michaelis-Arbuzov reaction is a common method for this functionalization. For example, poly(ethylene)-co-(11-bromo-1-undecene) can be modified with phosphite esters to convert bromide groups into phosphonate groups, yielding a phosphonate-functionalised polyethylene (B3416737). rsc.orgrsc.org These modified polymers exhibit significantly improved thermal stability and flame-retardant properties compared to their unmodified counterparts. rsc.orgrsc.org The mechanism of flame retardancy involves the phosphorus compound acting in both the condensed phase and the gas phase. In the condensed phase, it promotes the formation of a protective char layer, while in the gas phase, it can release phosphorus-containing radicals that interrupt the combustion cycle. rsc.orgnih.gov

Blends containing even a small percentage of these phosphonate-functionalized polymers can impart enhanced thermal stability to commodity plastics like low-density polyethylene (LDPE). rsc.org Further synergistic effects can be achieved by combining these functionalized polymers with traditional inorganic flame retardants like aluminum hydroxide (B78521) (ATH). rsc.org

Table 3: Research Findings on Phosphonate-Functionalized Flame-Retardant Polymers This table is interactive. Click on the headers to sort.

| Polymer Base | Functionalization Method | Phosphonate Source | Key Finding | Reference |

|---|---|---|---|---|

| Polyethylene | Post-polymerization modification (Michaelis-Arbuzov) | Triisopropyl Phosphite, Triphenyl Phosphite | Enhanced thermal stability and flame retardancy (lower HRC, pHRR, THR) | rsc.orgrsc.org |

| Polyethylene Terephthalate (PET) | Synthesis of high-phosphorus polyphosphonate | DOPO and Phenyl Phosphonate groups | Superior flame retardancy and char formation | nih.gov |

| Epoxy Resins | Introduction of polyphosphonate additive | Phenyl Phosphonic Dichloride and DOPO groups | Enhanced LOI and UL-94 rating with low loading | researchgate.net |

| Poly(alkylene H-phosphonate)s | Polycondensation | Diphenyl H-phosphonate and diols | Precursors to poly(alkylene phosphate)s with flame retardant potential | acs.orgmdpi.com |

Catalytic Roles of Phosphite Esters

Phosphite esters, as a class of compounds to which this compound belongs, are highly valued as ligands in transition metal catalysis. Their electronic properties—being weak sigma-donors and strong pi-acceptors—and the ease with which their steric and electronic characteristics can be tuned make them effective for a wide range of catalytic transformations. researchgate.net

Phosphite ligands are integral to many catalytic systems, particularly those involving palladium. lookchem.com They are often used in cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comrsc.org The development of sophisticated phosphite ligands has enabled the coupling of less reactive substrates under milder conditions. sigmaaldrich.com

These ligands can be prepared from a wide variety of alcohols, allowing for the creation of a diverse library of ligands with tailored properties. lookchem.com This modularity is a significant advantage in optimizing catalytic activity for specific reactions. For instance, novel bis-phosphite palladium complexes and PCP-pincer palladium complexes have been synthesized and characterized, showing promise in C-P cross-coupling reactions. lookchem.com

In homogeneous catalysis, where the catalyst is in the same phase as the reactants, phosphite ligands have demonstrated exceptional performance. They are key components in palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. sigmaaldrich.comacs.org The use of electron-rich, sterically demanding phosphite ligands can accelerate the rate-limiting steps in the catalytic cycle, leading to more efficient reactions. sigmaaldrich.comrsc.org

One of the most efficient catalytic systems for the Hirao reaction, a P-C coupling of a phosphite with an aryl halide, is formed from Pd(OAc)₂ in the presence of a phosphine (B1218219) or phosphite ligand. rsc.org Furthermore, phosphite ligands are used in other important homogeneous processes like asymmetric hydrogenation and hydroformylation, where they can induce high levels of enantioselectivity, leading to the formation of specific chiral products. rsc.orgrug.nl The complex formed between a transition metal, such as rhodium or iridium, and a chiral phosphite ligand can create a chiral environment that directs the approach of the substrate, resulting in a highly stereoselective transformation. rsc.orgrug.nl

Ligands in Transition Metal Catalysis

Role in Achieving High Stereoselectivity

This compound and related phosphite esters are pivotal in asymmetric synthesis, where the formation of a specific stereoisomer is desired. Their function as ligands in transition metal catalysis is a key application, enabling the synthesis of complex chiral molecules with a high degree of stereoselectivity. ontosight.ai

A notable example of this is the phosphite-mediated ontosight.aiwikipedia.org-aza-Wittig rearrangement, which facilitates the regio- and enantioselective allylic alkylation of azaarenes (heteroaromatic compounds containing nitrogen). dntb.gov.ua This method allows for the efficient creation of tertiary and quaternary chiral centers in important heterocyclic systems like isoquinolines, quinolines, and pyridines. dntb.gov.ua The process involves the nucleophilic phosphite adding to an N-allyl salt, followed by a base-mediated rearrangement that proceeds with high stereoselectivity, ultimately leading to the C-H functionalization of the azaarene. dntb.gov.ua

Furthermore, diethyl phosphite has been utilized in the diastereoselective synthesis of α-(hydroxyamino)phosphonates and α-aminophosphonates. researchgate.net This is achieved through the addition of diethyl phosphite to chiral N-benzyl nitrones, a reaction promoted by silyl (B83357) triflate. researchgate.net The stereoselective formation of the carbon-phosphorus bond yields α-(hydroxyamino)phosphonate intermediates, which can then be converted into polyhydroxylated α-amino- and α,β-diaminophosphonates. researchgate.net These aminophosphonates are of significant interest as they are structural analogs of amino acids with a wide range of biological activities. researchgate.net

Functionality in Phase Transfer Catalysis Systems

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. scite.ai PTC systems offer numerous advantages, including milder reaction conditions, increased reaction rates, higher yields, and simplified product separation. scite.ai this compound and its synthesis are involved in such systems.

A prominent application is the synthesis of benzyl diethyl phosphate (B84403), a closely related compound, which has been achieved in high yields through a one-pot method involving the reaction of the sodium salt of diethyl phosphate with benzyl chloride under solid-liquid phase transfer catalysis. eurjchem.comeurjchem.com In these systems, catalysts like tetrabutyl ammonium (B1175870) bromide (TBAB) are used to shuttle the phosphate anion from the solid or aqueous phase into the organic phase where it can react with the benzyl chloride. eurjchem.com

The effectiveness of various phase-transfer catalysts in this type of synthesis has been studied, with findings indicating the following order of catalytic efficiency: TBAB > CTAB (cetyltrimethylammonium bromide) > TEBA (triethyl benzylammonium chloride) > PEG-400 (polyethylene glycol). eurjchem.com

| Catalyst | Efficiency Rank |

| Tetrabutyl ammonium bromide (TBAB) | 1 |

| Cetyltrimethylammonium bromide (CTAB) | 2 |

| Triethyl benzylammonium chloride (TEBA) | 3 |

| Polyethylene glycol (PEG-400) | 4 |

Another PTC approach for synthesizing benzyl phosphonates utilizes a catalytic system of potassium iodide (KI) and polyethylene glycol (PEG). nih.gov In this system, PEG acts as the phase-transfer catalyst, enhancing the nucleophilicity of the iodide ion. nih.gov This facilitates the in-situ conversion of benzyl chloride or bromide to the more reactive benzyl iodide, which is then readily displaced by diethyl phosphite to form the final phosphonate product. nih.gov The use of PTC is particularly advantageous for reactions involving water-sensitive reagents, such as organophosphorus compounds, as it can help minimize undesirable hydrolysis side reactions. phasetransfer.com

Specific Chemical Transformations Initiated or Mediated by this compound

This compound is a key reactant and mediator in several important chemical transformations.

Phosphorylation of Various Alcohols

This compound serves as an effective phosphorylating agent for alcohols. oup.com A well-established method involves the reaction of this compound with an N-halosuccinimide, such as N-bromosuccinimide (NBS), in the presence of an alcohol. oup.com This reaction is believed to proceed through a reactive quaternary phosphonium (B103445) salt intermediate. oup.com The stable benzyl cation is preferentially cleaved from this intermediate, resulting in the formation of benzyl bromide and the desired phosphorylated alcohol (a trialkyl phosphate). oup.com

This method has been successfully used to phosphorylate a range of simple alcohols, affording the corresponding alkyldiethyl phosphates in good yields. oup.com

| Alcohol | Product | Yield (%) |

| Ethyl Alcohol | Triethyl phosphate | 61 |

| n-Propyl Alcohol | n-Propyl diethyl phosphate | 60 |

| n-Butyl Alcohol | n-Butyl diethyl phosphate | 31 |

| Data sourced from Mukaiyama et al. (1965), detailing the reaction of this compound and N-bromosuccinimide with various alcohols. oup.com |

Similar transformations have been achieved using related phosphorus reagents, such as the phosphorylation of benzyl alcohol with diethyl H-phosphite catalyzed by molecular iodine, underscoring the general utility of phosphites in this context. acs.org

Reductive Capabilities (General for Phosphite Esters)

Phosphite esters, as trivalent phosphorus (P(III)) compounds, can act as reducing agents by undergoing oxidation to the pentavalent phosphate (P(V)) state. wikipedia.org This reductive capability is exploited in several synthetic methodologies.

A clear example is the selective debromination of polybrominated aromatic compounds. thieme-connect.com Benzylic compounds that have been over-brominated with NBS can be selectively reduced to the desired monobromides using a system of diethyl phosphite and a hindered amine base like N,N-diisopropylethylamine. thieme-connect.com This provides a high-purity route to valuable monobrominated intermediates. thieme-connect.com

Another significant application is in reductive desulfurization reactions. nih.gov Recent advancements have shown that catalytic trimethyl phosphite can be used for the metal-free desulfurization of thiols. nih.gov This process operates through a P(III)/P(V)=S redox cycle, where the phosphite traps the sulfur atom and is regenerated in situ by a stoichiometric reductant like tris(trimethylsilyl)silane. nih.gov This method avoids the use of transition metals and proceeds via a radical mechanism. nih.gov

Involvement in Perkow Reaction for Vinyl Phosphonate Formation

The Perkow reaction is a classic transformation in organophosphorus chemistry where a trialkyl phosphite reacts with a halo-ketone to produce a dialkyl vinyl phosphate and an alkyl halide. wikipedia.org This reaction is often considered a competing pathway to the Michaelis-Arbuzov reaction, which would form a β-keto phosphonate. wikipedia.org

The mechanism of the Perkow reaction involves the nucleophilic attack of the phosphite, such as this compound, on the carbonyl carbon of the haloketone. wikipedia.org This forms a zwitterionic intermediate which then rearranges, eliminating the halide ion. wikipedia.org A subsequent dealkylation step, where the halide anion attacks one of the phosphite's ester groups, yields the final enol phosphate product. wikipedia.org While many studies use simple trialkyl phosphites like triethyl phosphite, this compound as a trialkyl phosphite ester is a suitable substrate for this reaction. wikipedia.orgwikipedia.org The reaction has been applied in the synthesis of novel quinolines and other complex molecules. wikipedia.org

C-H Functionalization and Molecular Editing Methodologies

Phosphites are emerging as powerful tools in the highly sought-after field of C-H functionalization and molecular editing, which allows for the direct modification of a molecule's carbon-hydrogen backbone.

Groundbreaking research has demonstrated a phosphite-mediated protocol for the meta-C–H alkylation of isoquinolines. rsc.orgnih.gov This transformation begins with the N-alkylation of the isoquinoline (B145761), followed by a phosphite-mediated photochemical wikipedia.orgrsc.org N-to-C rearrangement. rsc.orgresearchgate.net This process, which involves an unprecedented C-N bond cleavage from an excited state intermediate, allows for the selective installation of alkyl groups at the C4 position of the isoquinoline core. nih.gov By tuning the reaction conditions, this methodology can be extended to achieve sequential C-H difunctionalization, providing regioselective access to diverse isoquinoline analogs valuable in pharmaceutical research. rsc.orgresearchgate.net

In a different approach, direct C-H phosphorylation has been achieved using Mn(III) acetate (B1210297) to mediate the reaction between 2H-indazoles and diethyl phosphite. nih.gov This method allows for the direct formation of a C-P bond at the C3 position of the indazole ring system, producing a range of phosphorylated indazoles in moderate to good yields. nih.gov

| Substrate | Product | Yield (%) |

| 2-phenyl-2H-indazole | Diethyl (2-phenyl-2H-indazol-3-yl)phosphonate | 85 |

| 2-(m-tolyl)-2H-indazole | Diethyl (2-(m-tolyl)-2H-indazol-3-yl)phosphonate | 88 |

| 2-(3-methoxyphenyl)-2H-indazole | Diethyl (2-(3-methoxyphenyl)-2H-indazol-3-yl)phosphonate | 84 |

| 2-(3-chlorophenyl)-2H-indazole | Diethyl (2-(3-chlorophenyl)-2H-indazol-3-yl)phosphonate | 81 |

| Data sourced from Reddy et al. (2020), detailing the Mn(III)-mediated C-H phosphorylation of 2H-indazoles with diethyl phosphite. nih.gov |

These advanced methodologies highlight the expanding role of phosphite reagents beyond traditional applications, positioning them as key enablers in modern synthetic chemistry for precise molecular editing. rsc.orgnih.gov

Spectroscopic and Computational Approaches in Research on Benzyl Diethyl Phosphite

Spectroscopic Characterization for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are indispensable tools in the study of benzyl (B1604629) diethyl phosphite (B83602), providing critical information for confirming its structure, analyzing its purity, and monitoring the progress of reactions in which it is a reactant or product.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P NMR for mechanistic insights)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of benzyl diethyl phosphite and its derivatives. While ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon framework of the molecule, ³¹P NMR is particularly valuable for gaining direct insight into the phosphorus center, which is crucial for understanding reaction mechanisms. nih.govrsc.orgthieme-connect.comeurjchem.comrsc.org

In the context of reactions involving this compound, ³¹P NMR spectroscopy is a powerful tool for mechanistic investigation. For instance, in the three-component reaction of benzylamines, diethyl phosphite, and triethyl orthoformate, ³¹P NMR studies have been instrumental in identifying the formation of various phosphorus-containing intermediates and products. nih.govresearchgate.net The chemical shifts in the ³¹P NMR spectrum are highly sensitive to the electronic environment of the phosphorus atom, allowing for the differentiation of various species in the reaction mixture. nih.govhuji.ac.il For example, the appearance of new signals and the change in the relative intensity of existing signals over time can provide a detailed picture of the reaction pathway. nih.gov In some cases, the formation of side products can also be detected and quantified using ³¹P NMR. nih.gov

The coupling between phosphorus and adjacent protons (¹H-³¹P coupling) can also be observed in ¹H NMR spectra, providing further structural confirmation. huji.ac.il For instance, in diethyl benzylphosphonate, the methylene (B1212753) protons adjacent to the phosphorus atom appear as a doublet due to this coupling. chemicalbook.com

Interactive Data Table: Typical NMR Data for this compound and Related Compounds

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |

| Benzyl diethyl phosphate (B84403) | ¹H | CDCl₃ | 1.28-1.32 (t) | 7.5 | eurjchem.com |

| 4.06-4.13 (m) | 7.5 | eurjchem.com | |||

| 5.05-5.08 (d) | 8.5 | eurjchem.com | |||

| 7.33-7.39 (m) | eurjchem.com | ||||

| Diethyl benzylphosphonate | ³¹P | CDCl₃ | 28.13 | rsc.org | |

| N-Benzylaminobenzylphosphonic acid | ³¹P | D₂O + NaOD | 15.89 | mdpi.com | |

| N-(2-Methylbenzylamino)methylenebisphosphonic acid | ³¹P | D₂O + NaOD | 17.46 | nih.gov | |

| N-(3-Methylbenzylamino)methylenebisphosphonic acid | ³¹P | D₂O + NaOD | 17.10 | nih.gov | |

| N-(1-Phenylmeth-1-ylamino)methylenebisphosphonic acid | ³¹P | D₂O + NaOD | 9.37 | nih.gov | |

| N-(2-Chlorobenzylamino)-2-chlorobenzylphosphonic acid | ³¹P | D₂O + NaOD | 15.26 | nih.gov |

Mass Spectrometry (MS) for Product Confirmation

Mass spectrometry (MS) is a vital analytical technique used to confirm the molecular weight and elemental composition of this compound and its reaction products. rsc.orgthieme-connect.commdpi.com High-resolution mass spectrometry (HRMS) is particularly powerful as it provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula of a compound. nih.govrsc.orgmdpi.com

In studies involving reactions of this compound, such as its use in the synthesis of various phosphonates, MS is routinely used to confirm the identity of the desired products. rsc.orgmdpi.com For example, in the three-component reaction of benzylamines, diethyl phosphite, and triethyl orthoformate, the masses of the resulting aminophosphonic acids were confirmed using electrospray ionization (ESI) mass spectrometry. nih.govmdpi.com This technique is also valuable for identifying and characterizing side products or intermediates that may be present in a reaction mixture. nih.govmdpi.com

Interactive Data Table: Mass Spectrometry Data for Products of this compound Reactions

| Compound | Ionization Method | Calculated Mass [M-H]⁻ | Found Mass [M-H]⁻ | Reference |

| N-Benzylaminobenzylphosphonic acid | ESI | 276.0789 | 276.0784 | mdpi.com |

| N-(2-Methylbenzylamino)methylenebisphosphonic acid | ESI | 294.0296 | 294.0302 | nih.gov |

| N-(3-Methylbenzylamino)methylenebisphosphonic acid | ESI | 294.0296 | 294.0301 | nih.gov |

| N-(2-Chlorobenzylamino)-2-chlorobenzylphosphonic acid | ESI | 344.0010 | 344.0022 | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a straightforward and effective method for identifying the functional groups present in this compound and related compounds. rsc.orgmdpi.com The IR spectrum provides a unique fingerprint of a molecule based on the vibrations of its chemical bonds.

For benzyl diethyl phosphate, characteristic absorption bands in the IR spectrum confirm the presence of key functional groups. eurjchem.com These include stretching vibrations for the P=O bond, the P-O-C linkages, and the various C-H bonds within the methyl, methylene, and aromatic groups. eurjchem.com The presence and position of these bands can be used to confirm the successful synthesis of the compound and to assess its purity. eurjchem.comeurjchem.com

Interactive Data Table: Characteristic IR Absorptions for Benzyl Diethyl Phosphate

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| C-H (methyl) | 2983, 2865, 1498 | eurjchem.com |

| C-H (methylene) | 2933, 2908, 2855, 1456 | eurjchem.com |

| P=O | 1275 | eurjchem.com |

| P-O-C | 1034, 976 | eurjchem.com |

Chromatographic Techniques (e.g., TLC, GC) for Reaction Progress Evaluation

Chromatographic techniques are essential for monitoring the progress of reactions involving this compound and for the purification of the resulting products. nih.govthieme-connect.com Thin-layer chromatography (TLC) and gas chromatography (GC) are two commonly employed methods.

TLC is a simple and rapid technique used to qualitatively monitor a reaction's progress. nih.govthieme-connect.comecust.edu.cn By spotting the reaction mixture on a TLC plate at different time intervals, it is possible to visualize the consumption of starting materials and the formation of products. thieme-connect.comecust.edu.cn The relative positions of the spots (Rf values) can help in identifying the different components of the mixture. thieme-connect.com

Gas chromatography is a more quantitative technique used for analyzing volatile compounds. d-nb.infojournaljpri.com In the context of this compound, GC can be used to determine the purity of the compound and to quantify the components of a reaction mixture. journaljpri.com For instance, a validated GC-MS method has been developed for the estimation of diethyl phosphite content in other substances. journaljpri.com

Computational Chemistry Studies

Density Functional Theory (DFT) for Mechanistic Probing

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the mechanisms of reactions involving phosphonates, including those related to this compound. rsc.org DFT calculations can provide valuable insights into the energetics of different reaction pathways, the structures of transition states, and the nature of intermediates. rsc.org

In the context of phosphonate (B1237965) chemistry, DFT studies have been used to rationalize reaction mechanisms. For example, in the Kabachnik–Fields reaction, which involves the formation of α-aminophosphonates, DFT calculations have been employed to explore the energy profiles of proposed reaction pathways. rsc.org These studies can help to identify the rate-limiting step of a reaction and to understand the role of catalysts. rsc.org While specific DFT studies solely on this compound are not extensively detailed in the provided results, the application of this methodology to similar phosphonate systems demonstrates its potential for elucidating the intricate details of its reactivity. rsc.org

Time-Dependent Density Functional Theory (TDDFT) for Excited State Investigations

Time-Dependent Density Functional Theory (TDDFT) is a powerful quantum mechanical method used in physics and chemistry to investigate the properties of many-body systems under the influence of time-dependent potentials, such as those from light. wikipedia.org It is an extension of Density Functional Theory (DFT), which focuses on the ground electronic state. The core principle of TDDFT is established by the Runge-Gross theorem, which states that for a given initial quantum state, a unique mapping exists between the time-dependent external potential and the time-dependent electron density. wikipedia.org This allows for the calculation of all system properties from the density alone, which is a much simpler quantity than the many-body wavefunction. wikipedia.org

In practical applications, TDDFT is predominantly used to calculate the electronic excited states of molecules. rsc.orgresearchgate.net The linear response formulation of TDDFT (LR-TDDFT) allows for the calculation of excitation energies, which correspond to the poles in the dynamic response function of the system. wikipedia.orgbenasque.org These calculations are instrumental in predicting and interpreting electronic absorption and emission spectra. rsc.org The theory can characterize the nature of electronic transitions, such as n → π* or π → π*, and visualize the redistribution of electron density upon excitation. rsc.org

For a molecule like this compound, TDDFT calculations would typically involve:

Geometry Optimization: The ground state geometry of the molecule is first optimized using a suitable DFT functional and basis set.

Excited State Calculation: Following this, LR-TDDFT calculations are performed to obtain the vertical excitation energies and corresponding oscillator strengths. The Tamm-Dancoff Approximation (TDA) is often employed as it can improve accuracy for certain types of excited states and reduce computational cost. researchgate.net

Analysis: The results allow for the assignment of peaks in the experimental UV-Vis absorption spectrum. Analysis of the molecular orbitals involved in the main electronic transitions provides insight into the character of the excited states (e.g., local excitations on the phenyl ring or charge-transfer states). rsc.org

While specific TDDFT studies focused exclusively on this compound are not prevalent in the reviewed literature, the methodology is standard for organic molecules. The data generated from such a study would resemble the hypothetical results presented in the table below.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Character |

|---|---|---|---|---|---|

| S1 | 4.60 | 269 | 0.02 | HOMO -> LUMO | π → π* (Benzene ring) |

| S2 | 5.45 | 227 | 0.15 | HOMO-1 -> LUMO | π → π* (Benzene ring) |

| S3 | 6.10 | 203 | 0.09 | HOMO -> LUMO+2 | π → σ* |

This table is illustrative and does not represent actual experimental or published computational data.

Theoretical Studies on Reactivity and Structure of Derivatives

Computational chemistry, particularly methods based on Density Functional Theory (DFT), plays a crucial role in understanding the structure and reactivity of organophosphorus compounds, including derivatives of this compound. These theoretical studies provide insights into reaction mechanisms, conformational preferences, and the stability of various chemical species that are often difficult to obtain through experimental means alone.

Research into the reactions of dialkyl phosphites has utilized quantum chemical calculations to elucidate reaction pathways. For instance, in the addition of diethyl phosphite to benzaldehyde (B42025), a reaction relevant to the synthesis of phosphonate derivatives, DFT calculations have shown that a catalyst like triethylamine (B128534) promotes the proton transfer from the phosphite to the aldehyde. mdpi.com The calculations revealed a significant decrease in the activation enthalpy from 85.9 kJ/mol (uncatalyzed) to 68.8 kJ/mol (catalyzed), explaining the role of the base in facilitating the reaction. mdpi.com

In the synthesis of derivatives such as N-benzylaminobenzylphosphonic acid and N-benzyl aminomethylenebisphosphonic acid, which result from the three-component reaction of benzylamines, diethyl phosphite, and triethyl orthoformate, computational studies can complement experimental findings like NMR spectroscopy and X-ray crystallography. mdpi.comnih.gov While experimental methods confirm the final structures, theoretical modeling can map out the potential energy surface of the reaction, identify key intermediates, and rationalize why different reaction conditions lead to different products. mdpi.com

A notable example involves the unexpected reaction of dialkyl α-hydroxy-benzylphosphonates (derivatives of benzyl phosphonates) with dialkyl phosphites. acs.org Instead of the expected bisphosphonate, the reaction yields "phosphorylated" α-hydroxy-benzylphosphonates. acs.org To understand the structures and energetics of these novel products, researchers employed conformational analysis and frequency calculations using Gaussian 16 software. acs.org These calculations provided solution-phase enthalpies and Gibbs free energies, which are critical for understanding the stability and conformational preferences of the molecules in solution. acs.org

Furthermore, the structure of derivatives like diethyl 4-methylbenzylphosphonate has been investigated using both experimental (X-ray crystallography) and computational modeling approaches to understand its three-dimensional conformation. Such studies are vital for correlating the structure of these compounds with their activity in various applications.

The table below summarizes the application of theoretical methods in the study of this compound derivatives.

| Derivative Class | Computational Method | Investigated Properties | Key Findings | Reference |

|---|---|---|---|---|

| α-Hydroxyphosphonates | Quantum Chemical Calculations (DFT) | Reaction mechanism, activation enthalpy | Base catalyst (triethylamine) lowers the activation energy for the addition of diethyl phosphite to aldehydes. | mdpi.com |

| Phosphorylated α-hydroxy-benzylphosphonates | Conformational analysis, Frequency calculations (Gaussian 16) | Molecular conformation, solution-phase enthalpy, Gibbs free energy | Determined the conformations and thermodynamic properties of unexpected reaction products. | acs.org |

| N-benzylaminobenzylphosphonates | X-ray Crystallography complemented by theoretical modeling | Molecular structure, reaction pathways | Elucidated the structure of products from multi-component reactions; modeling can explain product distribution. | mdpi.comnih.gov |

| Diethyl 4-methylbenzylphosphonate | Computational modeling, Crystallography | Three-dimensional conformational analysis | Characterized the conformational preferences of the molecule in the solid state. |

Derivatives, Analogues, and Advanced Structural Modifications of Benzyl Diethyl Phosphite

Synthesis and Reactivity of Phosphonates and Phosphinates

The synthesis of phosphonates from benzyl (B1604629) diethyl phosphite (B83602) or, more commonly, the synthesis of benzylphosphonates from diethyl phosphite, is a cornerstone of organophosphorus chemistry. These reactions typically proceed through mechanisms such as the Michaelis-Arbuzov and Michaelis-Becker reactions, or via palladium-catalyzed cross-coupling reactions. psu.edu

A common method for producing benzylphosphonate diesters involves the palladium(0)-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters like diethyl phosphite. psu.eduorganic-chemistry.org This approach is favored for its mild conditions, making it suitable for complex molecules. psu.edu For instance, using a catalytic system of Pd(OAc)2 and Xantphos, various benzyl halides can be efficiently coupled with diethyl H-phosphonate. organic-chemistry.org Another sustainable protocol utilizes a PEG/KI catalytic system for the synthesis of benzyl phosphonates from benzyl halides and dialkyl phosphites at room temperature. frontiersin.orgnih.gov In this reaction, potassium iodide facilitates the in situ formation of the more reactive benzyl iodide from the corresponding benzyl halide. frontiersin.org

The reactivity of the resulting phosphonates allows for further modifications. For example, deprotonative cross-coupling processes can introduce aromatic groups on benzylic phosphonates, catalyzed by systems like Pd(OAc)2/CataCXium A. organic-chemistry.org

| Catalyst System | Reactants | Product Type | Reference |

| Pd(OAc)2 / Xantphos | Benzyl halide, Diethyl H-phosphonate | Benzylphosphonate diester | organic-chemistry.org |

| PEG-400 / KI / K2CO3 | Benzyl halide, Diethyl phosphite | Benzyl phosphonate (B1237965) | frontiersin.orgnih.gov |

| Pd2(dba)3(CHCl3) / Xantphos | Benzyl halide, H-phosphonate diester | Benzylphosphonate diester | psu.edu |

Preparation and Transformations of Aminophosphonates and Bisphosphonates

α-Aminophosphonates, structural analogues of α-amino acids, are frequently synthesized via the Kabachnik-Fields reaction, which involves the one-pot condensation of a carbonyl compound, an amine, and a dialkyl phosphite. mdpi.comnih.govbeilstein-journals.org This reaction can be catalyzed by various Lewis acids, such as boron trifluoride etherate, to produce α-aminophosphonates from precursors like 1,3-benzoxazines and diethyl phosphite. mdpi.com In some cases, the reaction proceeds through the formation of an iminium ion, which is then attacked by the phosphite. mdpi.com

Another route to α-aminophosphonates is the nucleophilic substitution of α-hydroxyphosphonates with amines. tandfonline.commdpi.comtandfonline.com This transformation can be carried out under microwave irradiation, sometimes without the need for a catalyst or solvent. mdpi.comtandfonline.com

Bisphosphonates, particularly aminomethylenebisphosphonates, can be prepared through a three-component reaction of an amine, triethyl orthoformate, and diethyl phosphite. beilstein-journals.orgnih.gov The reaction conditions, especially the stoichiometry of the reactants, can be manipulated to selectively yield either N-substituted aminomethylenebisphosphonic acids or N-benzylaminobenzylphosphonic acids. nih.gov For instance, the reaction of benzylamine (B48309), diethyl phosphite, and triethyl orthoformate can yield different products depending on the molar ratios and temperature. nih.gov

The synthesis of heterocyclic bisphosphonates can be achieved through a modified Kabachnik-Fields reaction, where an intermediate bisphosphonate undergoes intramolecular cyclization. beilstein-journals.org

| Reaction Name | Reactants | Product | Catalyst/Conditions | Reference |

| Kabachnik-Fields | 1,3-Benzoxazine, Diethyl phosphite | α-Aminophosphonate | Boron trifluoride etherate | mdpi.com |

| Nucleophilic Substitution | α-Hydroxybenzylphosphonate, Primary amine | α-Aminophosphonate | Microwave irradiation | tandfonline.com |

| Three-Component Reaction | Benzylamine, Triethyl orthoformate, Diethyl phosphite | N-Benzylaminomethylenebisphosphonic acid | Acid hydrolysis | nih.gov |

Formation and Properties of Phosphoramidates and Phosphonothioates

Phosphoramidates can be synthesized through various methods, including the reaction of amines with phosphoryl halides or via the Todd-Atherton reaction. orgsyn.org A modified Todd-Atherton procedure allows for the synthesis of phosphoramidates, such as diethyl benzyl(oct-1-yn-1-yl)phosphoramidate, from benzylamine and diethyl phosphite in the presence of an iodinating agent, avoiding the use of toxic diethyl chlorophosphate. orgsyn.org Iodine-mediated cross-hetero-dehydrogenative coupling of diethyl H-phosphite with primary or secondary amines also provides an efficient route to phosphoramidates under mild conditions. acs.org

Phosphonothioates are analogues of phosphonates where one or more oxygen atoms are replaced by sulfur. A general method for their synthesis involves the palladium(0)-catalyzed cross-coupling of H-phosphonothioate diesters with benzyl halides. psu.edu This reaction is analogous to the synthesis of benzylphosphonates and can be used to prepare benzylphosphonothioate diesters. psu.edu Another approach involves the activation of diethyl phosphonates with triflic anhydride (B1165640), followed by reaction with a thiol nucleophile like benzyl mercaptan to form the corresponding phosphonothioate. d-nb.infonih.gov

| Product Type | Synthetic Method | Key Reagents | Reference |

| Phosphoramidate | Modified Todd-Atherton | Benzylamine, Diethyl phosphite, Iodoform (B1672029) | orgsyn.org |

| Phosphoramidate | Iodine-mediated coupling | Amine, Diethyl H-phosphite, I2, H2O2 | acs.org |

| Phosphonothioate | Palladium-catalyzed cross-coupling | Benzyl halide, H-Phosphonothioate diester | psu.edu |

| Phosphonothioate | Chemoselective activation | Diethyl phosphonate, Triflic anhydride, Thiol | d-nb.infonih.gov |

Synthesis of Cyclic Phosphite Esters

Cyclic phosphite esters can be synthesized through the transesterification of diethyl phosphite with diols. organic-chemistry.org These cyclic phosphites are valuable intermediates that can be further functionalized. For example, a two-step procedure involving the transesterification between a diol and diethyl phosphite, followed by a palladium-catalyzed coupling of the resulting cyclic phosphite with a vinyl bromide, yields vinyl phosphonates. organic-chemistry.org The oxidation of cyclic phosphites, for instance with mercuric oxide or dinitrogen tetroxide, leads to the formation of the corresponding cyclic phosphates. rsc.org

Functionalized Benzyl Phosphite Derivatives

α-Hydroxybenzyl Phosphonates

α-Hydroxybenzyl phosphonates are typically synthesized via the Pudovik reaction, which involves the addition of a dialkyl phosphite to an aldehyde. tandfonline.commdpi.comresearchgate.net For the synthesis of diethyl α-hydroxybenzylphosphonates, benzaldehyde (B42025) is reacted with diethyl phosphite, often in the presence of a base catalyst such as triethylamine (B128534). mdpi.comresearchgate.net The reaction can be carried out in a solvent like acetone (B3395972), and the product often crystallizes upon cooling. researchgate.net Green synthesis approaches for these compounds have been developed, including solvent-free microwave-assisted reactions. tandfonline.com These α-hydroxyphosphonates are versatile intermediates that can be converted into other derivatives, such as α-aminophosphonates, through nucleophilic substitution. tandfonline.commdpi.comtandfonline.com

N-Hydroxy α-Amino Phosphonates

The synthesis of N-hydroxy-α-aminophosphonates can be achieved through the addition of diethyl phosphite to nitrones. An efficient method involves the tert-butyldimethylsilyl triflate (TBSOTf) promoted addition of diethyl phosphite to chiral N-benzyl nitrones. researchgate.net This reaction proceeds stereoselectively to yield α-(hydroxyamino)phosphonate intermediates, which can then be converted to the corresponding N-hydroxy-α-aminophosphonates or further reduced to α-aminophosphonates. researchgate.net

Vinylphosphonates and Arylphosphonates

The synthesis of vinylphosphonates and arylphosphonates represents a significant area of organophosphorus chemistry, providing access to versatile intermediates for various applications. These compounds are typically synthesized through cross-coupling reactions, where a P-H bond of a phosphite adds across a carbon-halogen or carbon-pseudohalogen bond of a vinyl or aryl precursor.

Vinylphosphonates

The synthesis of vinylphosphonates can be achieved through several methods, most notably via palladium-catalyzed cross-coupling reactions, often referred to as a variant of the Hirao reaction. rsc.org This reaction typically involves the coupling of a dialkyl phosphite, such as diethyl phosphite, with a vinyl halide. rsc.org

One effective two-step procedure involves an initial transesterification between a diol and diethyl phosphite, which is followed by a palladium-catalyzed coupling of the resulting cyclic phosphite with vinyl bromide to yield the desired vinylphosphonates. organic-chemistry.org Another approach involves the reaction of ketones with triflic anhydride to generate vinylphosphorus compounds under metal-free conditions. organic-chemistry.org Furthermore, a one-pot, three-component synthesis from aldehydes, nitromethane, and trialkyl phosphites can produce terminal vinylphosphonates. organic-chemistry.org

Research has also demonstrated a piperidine-catalyzed decarboxylative condensation of 2-diethoxyphosphorylalkanoic acids with formaldehyde (B43269) as a convenient route to diethyl 1-substituted vinylphosphonates. psu.edu Copper-catalyzed hydrophosphorylation of alkynes with dialkyl phosphites also serves as a regio- and stereoselective method to produce (E)-vinylphosphonates. rsc.org

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Diethyl Phosphite & Diol | Vinyl Bromide | Palladium Catalyst | Vinyl Phosphonates | Two-step procedure involving transesterification and coupling. | organic-chemistry.org |

| 2-Diethoxyphosphorylalkanoic Acids | Formaldehyde | Piperidine | Diethyl 1-Substituted Vinylphosphonates | Decarboxylative condensation method. | psu.edu |

| Alkynes | Dialkyl Phosphites | Copper Chloride / Ethylene Diamine | (E)-Vinylphosphonates | Regio- and stereoselective hydrophosphorylation. | rsc.org |

| Aldehydes & Nitromethane | Trialkyl Phosphites | 5-Hydroxypentylammonium Acetate (B1210297) | Terminal Vinylphosphonates | One-pot, three-component tandem Henry-Michael reaction. | organic-chemistry.org |

Arylphosphonates

The Hirao reaction is the most prominent method for synthesizing arylphosphonates. rsc.org This involves the palladium-catalyzed cross-coupling of a dialkyl phosphite with an aryl halide. nih.gov While the traditional Arbuzov reaction of trialkyl phosphites with aryl halides is possible, it often requires special conditions due to the lower reactivity of the aryl halides. rsc.org The Hirao reaction provides a more general and efficient alternative. rsc.org

Catalytic systems for this transformation have evolved to improve efficiency and sustainability. While early methods used catalysts like Pd(PPh₃)₄, newer variations employ ligand-free Pd(OAc)₂ under microwave-assisted and solvent-free conditions, representing a "greener" approach. rsc.orgrsc.org Nickel-based catalysts, such as NiCl₂, are also effective for these P-C cross-coupling reactions, sometimes using the excess phosphite reagent as the ligand. nih.govresearchgate.net The reaction mechanism for nickel catalysis may proceed without involving a Ni(0) state, which is a surprising finding. researchgate.net

The choice of phosphite ester is also crucial; using sterically hindered phosphites like diisopropyl phosphite can help minimize side reactions such as dealkylation, which can occur when using triethylamine as a base. nih.gov

| Phosphite | Aryl Halide | Catalyst System | Base | Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| Diethyl Phosphite | Bromoarenes | Pd(OAc)₂ (ligand-free) | Triethylamine | Microwave, Solvent-free | Diethyl Arylphosphonates | rsc.orgrsc.org |

| Diethyl Phosphite | Bromobenzene | NiCl₂ | - | Microwave, Excess phosphite as ligand | Diethyl Phenylphosphonate | researchgate.net |

| Diisopropyl Phosphite | 2-Chloropyrazine | Pd(OAc)₂ / dppf | Triethylamine | - | Diisopropyl 2-Pyrazinephosphonate | nih.gov |

| Diethyl Phosphite | Iodobenzene | CuSO₄ | Triethylamine | - | Diethyl Phenylphosphonate | researchgate.net |

Allenylphosphonates and Alkynylphosphonates

The synthesis of phosphorus-containing compounds with unsaturated carbon chains, such as allenylphosphonates and alkynylphosphonates, provides valuable building blocks in organic synthesis.

Allenylphosphonates

A highly efficient method for the synthesis of allenylphosphonates involves a palladium(0)-catalyzed reaction of propargylic derivatives with various phosphorus nucleophiles. acs.org This method is noted for producing allenylphosphonates and their analogues with well-defined stereochemistry in both the allene (B1206475) and phosphonate moieties. organic-chemistry.orgacs.org The reaction of enantiopure propargylic alcohols can lead to chiral allenylphosphonates, as the rearrangement proceeds stereospecifically. diva-portal.org However, this approach can be limited by the reactivity of the phosphorochloridites used, which are prone to hydrolysis and oxidation, thereby restricting the synthesis to simpler, symmetrical allenylphosphonates. diva-portal.org

| Starting Material | Phosphorus Source | Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Propargylic Derivatives (e.g., esters) | H-Phosphonate Diesters | Palladium(0) | Stereoselective synthesis with defined stereochemistry. | organic-chemistry.orgacs.org |

| Propargylic Alcohols | Phosphorochloridites | - | Spontaneous rearrangement to allenylphosphonates; stereospecific. | diva-portal.org |

Alkynylphosphonates

Alkynylphosphonates can be synthesized through several catalytic pathways. A straightforward method involves the reaction of various terminal alkynes with dialkyl phosphites, catalyzed by copper(I) oxide (Cu₂O). organic-chemistry.org This reaction proceeds under mild conditions, in air, and without the need for additional bases or ligands, showing broad functional group tolerance. organic-chemistry.org

Another route is the palladium-catalyzed reaction of 1,1-dibromo-1-alkenes with H-phosphonates. acs.org Using Pd(OAc)₂ as the catalyst and dppf as the ligand in the presence of propylene (B89431) oxide provides the corresponding alkynylphosphonates in yields ranging from low to good. acs.org The cross-coupling of diethyl ethynylphosphonate with aromatic iodides has also been explored. tandfonline.com While Sonogashira conditions (Cl₂Pd(PPh₃)₂/CuI/Et₃N) give low yields, using a Pd(OAc)₂/PPh₃/Et₃N system provides better results. tandfonline.com

| Reactant 1 | Reactant 2 | Catalyst System | Conditions | Product Example | Yield | Reference |

|---|---|---|---|---|---|---|

| Phenylacetylene | Diethyl Phosphite | Cu₂O | Acetonitrile (B52724), Air | Diethyl (phenylethynyl)phosphonate | 91% | rsc.org |

| 1,1-Dibromo-1-alkenes | H-Phosphonates | Pd(OAc)₂ / dppf | DMF, 80 °C | Alkynylphosphonates | 16-71% | acs.org |

| Diethyl ethynylphosphonate | Aromatic Iodides | Pd(OAc)₂ / PPh₃ / Et₃N | - | Diethyl 1-alkynylphosphonates | ~20% | tandfonline.com |

| Terminal Alkynes | Triethyl Phosphite | Cu/Cu₂O on Nb₂O₅ | - | Diethyl Alkynylphosphonates | up to 93% | rsc.org |

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis and reactions of benzyl (B1604629) diethyl phosphite (B83602) often hinge on catalytic processes. A major focus of current research is the creation of new catalysts that deliver superior efficiency, selectivity, and operate under milder conditions. Key areas of development include:

Advanced Catalytic Systems: Researchers are moving beyond traditional methods to develop more efficient catalytic pathways for synthesizing phosphite diesters. rsc.org For instance, the use of environmentally benign Zn(II) catalysts has shown promise in the synthesis of phosphite diesters from readily available phosphonylation reagents and alcohols. rsc.org This approach allows for the consecutive introduction of two alcohol groups onto the phosphorus center under mild conditions, with trifluoroethanol as the only byproduct. [2. 1] The development of heterogeneous catalysts, which are easily recoverable and reusable, is also a significant area of interest for promoting C-P bond formation in reactions like the hydrophosphonylation of aldehydes. researchgate.net

Organocatalysis: The use of metal-free, small organic molecules as catalysts is a rapidly expanding field. In phosphite chemistry, organocatalysts are being designed to facilitate reactions with high enantioselectivity, which is crucial for producing chiral phosphonates for medicinal chemistry and materials science.

Nanoparticle and Bimetallic Catalysis: The unique properties of metallic nanoparticles and the synergistic effects of bimetallic systems are being harnessed to achieve unprecedented catalytic activity. For example, iron phosphide (B1233454) nanoparticles, synthesized using less hazardous precursors like triphenylphosphite, have demonstrated high catalytic activity in liquid-phase hydrogenation reactions. rsc.org

A comparative overview of various catalytic systems is presented below:

| Catalyst Type | Advantages | Research Focus |

| Transition Metal Catalysts | High reactivity, potential for diverse transformations. | Development of catalysts based on earth-abundant and less toxic metals, such as iron and copper. researchgate.net |

| Organocatalysts | Metal-free, often highly enantioselective, lower toxicity. | Design of new chiral scaffolds for asymmetric phosphonylation reactions. |

| Nanoparticle Catalysts | High surface area, unique electronic properties, potential for recyclability. | Synthesis of well-defined nanoparticles with controlled size and shape for enhanced catalytic performance. rsc.org |

Exploration of Unprecedented Reaction Pathways and Reactivity Patterns

Scientists are actively exploring novel reaction pathways for benzyl diethyl phosphite to expand its synthetic utility. This involves subjecting the molecule to new reaction conditions and investigating its reactivity with a broader array of substrates.

C-H Activation: A significant area of research is the direct functionalization of carbon-hydrogen (C-H) bonds. The development of methods for the direct phosphonation of aromatic C-H bonds using catalytic systems is a key goal of green chemistry. researchgate.net This approach would provide a more atom-economical route to organophosphorus compounds by avoiding the need for pre-functionalized starting materials.

Photoredox and Electrochemical Catalysis: The use of visible light and electrochemistry to drive chemical reactions is opening up new possibilities. rsc.org These methods can enable novel transformations of phosphites that are not achievable through traditional thermal means, such as the generation of phosphonyl radicals for new addition and cross-coupling reactions.

Novel Rearrangements and Multicomponent Reactions: The rsc.orgresearchgate.net-phospha-Brook rearrangement, which can transform enones into versatile enol-phosphates, is a subject of ongoing investigation. mdpi.com Researchers are also exploring novel multicomponent reactions, such as the sequential transformation of diethyl phosphite with various reagents to create complex unsaturated esters. researchgate.net

Integration with Principles of Sustainable Chemistry and Green Synthesis

The principles of green chemistry are increasingly guiding research in organophosphorus chemistry. researchgate.net For this compound, this involves developing more environmentally friendly synthetic methods and applications.

Atom Economy and Solvent-Free Reactions: A major focus is on designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product. mdpi.com This includes the development of solvent- and catalyst-free methods for reactions such as the synthesis of α-amino phosphonates. researchgate.netresearchgate.net

Renewable Resources and Greener Reagents: The use of renewable feedstocks and less toxic reagents is a key aspect of sustainable synthesis. nih.govrsc.org For example, polyethylene (B3416737) glycol (PEG) is being explored as a benign and recyclable solvent for the synthesis of benzyl phosphonates. frontiersin.orgnih.gov Researchers are also developing methods that utilize safer phosphorus sources, such as triphenylphosphite, for the production of metal phosphides. acs.org

Energy-Efficient Methods: The use of ultrasound and microwave irradiation are being investigated as energy-efficient alternatives to conventional heating for promoting phosphonate (B1237965) synthesis. rsc.org

Advanced Functional Material Development Through Phosphite-Mediated Transformations

The unique properties of phosphorus make phosphites valuable building blocks for advanced functional materials. This compound can act as a precursor or a key reagent in the synthesis of these materials.

Flame Retardants: Organophosphorus compounds are well-known for their flame-retardant properties. cymitquimica.com Research is ongoing to incorporate phosphite-derived structures into polymers to enhance their fire resistance. A recent development is a smart-puffing transparent flexible phosphite-protonated siloxane that exhibits excellent fire protection and high-temperature insulation. acs.org

Polymer Chemistry: this compound and related compounds can be used in the synthesis of novel polymers and as curing agents for epoxy resins. ontosight.airesearchgate.net For instance, diethylphosphites have been investigated as thermally latent curing agents for epoxy compounds, resulting in crosslinked networks with high glass transition temperatures and good thermal stability. researchgate.net

Ligands for Catalysis: Phosphite-containing ligands are crucial in asymmetric catalysis. acs.org Novel P,N-bidentate phosphite ligands have shown high efficiency in palladium-catalyzed allylic substitution reactions. nih.gov The transformation of these ligands during catalysis is an active area of study to understand and improve catalyst performance. ox.ac.uk

Q & A

Q. What are the established synthetic routes for benzyl diethyl phosphite in academic research?

this compound is synthesized via two primary routes:

- Chlorination/dehydrochlorination : Reacting diethyl phosphite with benzyl mercaptan under controlled conditions .

- Prodrug synthesis : Phosphorylation steps using diethyl phosphite and trimethylaluminum, followed by deprotection with TMSBr and palladium catalysts (e.g., Pd(PPh₃)₄) to remove ethyl or allyl groups . Key considerations include inert atmosphere maintenance and stoichiometric control to minimize side reactions.

Q. What purification methods are recommended for this compound?

Purification typically involves distillation under reduced pressure . For example:

- Sodium diethyl phosphite is prepared in anhydrous ether from diethyl phosphite and metallic sodium, followed by distillation at 83–84°C (17 mm Hg) .

- Ensure anhydrous conditions to prevent hydrolysis and monitor boiling points closely to isolate high-purity fractions.

Q. How is this compound characterized for physicochemical properties?

Critical characterization methods include:

- Molecular weight determination : Mass spectrometry or calculations based on PubChem data (262.24 g/mol) .

- logP prediction : Computational tools like MOE (Molecular Operating Environment) to assess hydrophobicity and blood-brain barrier permeability .

- Experimental validation : Octanol-water partition coefficient measurements or HPLC retention time analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized for diastereoselective synthesis using this compound?

Optimization strategies include:

- Protecting group selection : Benzyl groups on substrates (e.g., isatin) enhance diastereoselectivity (up to 97% yield) compared to allyl or methyl groups when using KOtBu in THF at 0°C .

- Real-time monitoring : Techniques like TLC or HPLC to detect intermediates (e.g., Pudovik adducts) and terminate reactions before byproduct formation .

Q. What catalytic systems are effective for hydrophosphonylation reactions involving this compound?

- Rare earth catalysts : Bis(β-diketiminato) complexes (e.g., complex 1) achieve 97% yield in 5 minutes under solvent-free conditions for benzaldehyde hydrophosphonylation .

- Parameter optimization : Catalyst loading (0.05–0.08 mol%), substrate molar ratios (1:1.2 aldehyde:phosphite), and temperature (neat conditions) are critical .

Q. What methodologies are employed to study structure-activity relationships (SAR) of this compound derivatives?

SAR studies combine:

- Computational modeling : Molecular docking (MOE software) to predict binding affinities with targets like CNS receptors .

- In vitro assays : Permeability screening using Caco-2/MDCK cell lines and inhibitory activity tests on human colon adenocarcinoma models .

- Multivariate analysis : Principal Component Analysis (PCA) and RMSE metrics to correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity .

Methodological Considerations

- Synthetic reproducibility : Use freshly distilled diethyl phosphite and rigorously dried solvents to avoid side reactions .

- Catalyst handling : Store rare earth complexes under argon to prevent oxidation .

- Data validation : Cross-reference experimental logP values with computational predictions to ensure accuracy .

For further details on reaction mechanisms or analytical protocols, consult primary literature on phosphorylation kinetics or catalytic hydrophosphonylation . Avoid commercial databases (e.g., BenchChem) and prioritize peer-reviewed journals or authoritative sources like PubChem and NIST .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.